molecular formula C13H11N3 B3351987 2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine CAS No. 41231-01-0

2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B3351987
CAS No.: 41231-01-0
M. Wt: 209.25 g/mol
InChI Key: IROZFJHOPQLGQS-UHFFFAOYSA-N
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Description

Significance of Imidazo[4,5-b]pyridine Core Structures in Medicinal Chemistry and Chemical Biology

The imidazo[4,5-b]pyridine scaffold, a fused heterocyclic system comprising an imidazole (B134444) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. researchgate.netuctm.edu Its significance stems largely from its structural analogy to purines, the fundamental building blocks of nucleic acids. nih.govnih.gov This resemblance allows imidazo[4,5-b]pyridine derivatives to interact with a wide array of biological targets, often acting as antagonists or inhibitors. najah.edumdpi.com

The versatility of the imidazo[4,5-b]pyridine core has led to the development of compounds with a broad spectrum of biological activities. researchgate.net These derivatives have been investigated for their potential as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. uctm.edumdpi.comnih.gov For instance, certain imidazo[4,5-b]pyridines have demonstrated potent inhibitory activity against various kinases, which are crucial enzymes in cellular signaling pathways and are often dysregulated in diseases like cancer. nih.govresearchgate.net The ability to modify the core structure at various positions allows for the fine-tuning of pharmacological properties, making it an attractive scaffold for drug discovery and development. nih.gov

The following table summarizes the diverse biological activities associated with the imidazo[4,5-b]pyridine core:

Biological ActivityTherapeutic Area
AnticancerOncology
AntiviralInfectious Diseases
AntibacterialInfectious Diseases
Anti-inflammatoryImmunology
Kinase InhibitionOncology, Immunology
GABAA receptor modulationNeurology
Proton Pump InhibitionGastroenterology

Contextualization of 2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine within the Imidazo[4,5-b]pyridine Family

Within the extensive family of imidazo[4,5-b]pyridine derivatives, this compound represents a specific substitution pattern that has garnered research interest. The core structure allows for substitution at various positions, and the nature and location of these substituents significantly influence the molecule's biological and chemical properties.

The "2-Methyl" designation indicates the presence of a methyl group at the 2-position of the imidazole ring. The "3-phenyl" specifies a phenyl group attached to the nitrogen at the 3-position of the imidazole ring, which is part of the 3H-imidazo[4,5-b]pyridine tautomeric form. This particular arrangement of substituents distinguishes it from other isomers and analogs, such as those with substitutions on the pyridine ring or at different positions on the imidazole ring.

The synthesis of such specifically substituted imidazo[4,5-b]pyridines can be achieved through various organic synthesis methodologies, often involving the condensation of a substituted 2,3-diaminopyridine (B105623) with an appropriate carboxylic acid or its derivative. nih.gov The regioselectivity of these reactions is crucial in obtaining the desired isomer. nih.gov

Overview of Key Research Areas and Academic Relevance

The academic and industrial interest in this compound and its close analogs is primarily driven by their potential as inhibitors of protein kinases. A notable area of investigation has been their role as Akt inhibitors. nih.gov Akt, also known as protein kinase B, is a serine/threonine kinase that plays a pivotal role in cell survival, proliferation, and metabolism. Its overactivation is a hallmark of many human cancers, making it a prime target for anticancer drug development.

Research has shown that derivatives of the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine scaffold, which is structurally related to this compound, can act as potent and selective ATP-independent Akt inhibitors. nih.gov These compounds have demonstrated the ability to inhibit Akt activation and its downstream signaling pathways in both in vitro and in vivo models. nih.gov The development of orally bioavailable inhibitors from this class underscores their therapeutic potential. nih.gov

The key research findings related to this class of compounds are highlighted below:

Research AreaKey Findings
Akt InhibitionIdentification of potent and selective ATP-independent inhibitors of Akt1. nih.gov
Anticancer ActivityInhibition of intracellular Akt activation and downstream targets in cancer cell lines. nih.gov
In Vivo EfficacyDemonstrated pharmacodynamic and pharmacokinetic properties in animal models, showing inhibition of Akt signaling upon oral administration. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-phenylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-15-12-8-5-9-14-13(12)16(10)11-6-3-2-4-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROZFJHOPQLGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513134
Record name 2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41231-01-0
Record name 2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Conformational Analysis of 2 Methyl 3 Phenyl 3h Imidazo 4,5 B Pyridine Analogues

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive insights into the molecular structure of crystalline solids, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. This technique has been instrumental in characterizing the solid-state architecture of various 2-methyl-3-phenyl-3H-imidazo[4,5-b]pyridine analogues, revealing key details about the planarity of the fused ring system and the nature of intermolecular forces that govern the crystal packing.

Planarity and Dihedral Angle Analysis of Fused Ring Systems

The core of the this compound scaffold consists of a fused imidazole (B134444) and pyridine (B92270) ring. X-ray diffraction studies on analogues provide critical information on the planarity of this bicyclic system and the orientation of the phenyl substituent.

For the closely related analogue, 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine , the two fused five- and six-membered rings are nearly planar, with a maximum deviation from the mean plane of just 0.004 Å. nih.gov This high degree of planarity is a common feature in such aromatic heterocyclic systems. The phenyl ring at the 2-position is, however, twisted out of the plane of the imidazo[4,5-b]pyridine ring system. The dihedral angle between the mean plane of the fused rings and the phenyl ring is 41.84°. nih.gov

Table 1: Selected Dihedral Angles in this compound Analogues

CompoundRing System 1Ring System 2Dihedral Angle (°)Reference
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridineImidazo[4,5-b]pyridinePhenyl41.84 nih.gov
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineImidazolePyridine2.0 eco-vector.com
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineImidazole4-dimethylaminophenyl27.4 eco-vector.com

Hydrogen Bonding Networks and π-π Stacking Interactions

Intermolecular interactions such as hydrogen bonding and π-π stacking are fundamental in dictating the packing of molecules in the crystal lattice. In the case of 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine , the crystal structure is stabilized by slipped π-π stacking interactions between symmetry-related molecules. The interplanar distance between the stacked imidazo[4,5-b]pyridine rings is 3.583 Å, with a centroid-to-centroid distance of 3.670 Å. nih.gov

While the specific compound this compound lacks a hydrogen bond donor in its core structure, analogues with appropriate functional groups can participate in hydrogen bonding. For instance, derivatives with amino or hydroxyl substituents would be expected to form hydrogen-bonded networks, further influencing their solid-state architecture.

Table 2: π-π Stacking Parameters in a this compound Analogue

CompoundInteraction TypeInterplanar Distance (Å)Centroid-Centroid Distance (Å)Reference
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridineSlipped π-π stacking3.5833.670 nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound and its analogues, NMR provides detailed information on the chemical environment of each proton and carbon atom, which is essential for structural confirmation and isomer differentiation.

Comprehensive Spectral Assignment and Isomer Differentiation

The ¹H and ¹³C NMR spectra of imidazo[4,5-b]pyridine derivatives exhibit characteristic chemical shifts that can be assigned to specific atoms within the molecule. The aromatic protons of the pyridine and phenyl rings typically resonate in the downfield region (δ 7.0-9.0 ppm), while the methyl protons appear in the upfield region (around δ 2.5 ppm).

For example, in a series of 3-allyl-6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine derivatives, the pyridine protons appear as doublets at approximately δ 8.39 and 8.12 ppm. uctm.edu The protons of the phenyl ring show signals corresponding to their substitution pattern. The ¹³C NMR spectra provide complementary information, with the carbon atoms of the heterocyclic rings and the phenyl group resonating in the aromatic region (δ 110-160 ppm).

NMR is also crucial for differentiating between N-alkylation regioisomers, which can be formed during the synthesis of these compounds. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly useful for establishing the connectivity and spatial relationships between different parts of the molecule, thereby confirming the position of alkyl substituents. nih.gov

Table 3: Typical ¹H NMR Chemical Shifts (δ, ppm) for Protons in 3-allyl-6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine

ProtonChemical Shift (ppm)MultiplicityReference
Pyridine H8.39d uctm.edu
Pyridine H8.12d uctm.edu
Phenyl H7.8d uctm.edu
Phenyl H6.80d uctm.edu
CH=6.14-6.22m uctm.edu
=CH₂5.31, 5.04dd uctm.edu
N-CH₂4.95-4.99m uctm.edu
N(CH₃)₂3.08s uctm.edu

Dynamic NMR Studies for Tautomeric Equilibria and Rotational Barriers

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as tautomerism and restricted rotation. In the case of unsymmetrically substituted imidazo[4,5-b]pyridines, prototropic tautomerism can occur, where a proton can migrate between the nitrogen atoms of the imidazole ring. DNMR can be used to determine the rate of this exchange and the equilibrium constant between the tautomers. For some imidazo[4,5-b]pyridine derivatives, it has been shown that the tautomeric equilibrium is shifted to favor specific forms. documentsdelivered.com

Furthermore, rotation around the single bond connecting the phenyl group to the imidazo[4,5-b]pyridine core can be restricted, leading to the observation of distinct NMR signals for the ortho-protons of the phenyl ring at low temperatures. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for this rotation. Such studies on 2-(aryl)-4,5-diphenyl-1H-imidazoles have demonstrated the utility of DNMR in probing these dynamic processes. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can serve as a conformational fingerprint.

The FT-IR spectrum of imidazo[4,5-b]pyridine derivatives shows characteristic absorption bands for various vibrational modes. The N-H stretching vibrations (for compounds with an N-H bond) typically appear in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic and phenyl rings give rise to strong bands in the 1400-1650 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The vibrational modes of the imidazo[4,5-b]pyridine core and the phenyl substituent can be identified and assigned with the aid of theoretical calculations, such as Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra to provide a detailed understanding of the molecular vibrations.

Table 4: Characteristic FT-IR Absorption Bands for 6-bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine

Vibrational ModeFrequency (cm⁻¹)Reference
N-H stretch3137 researchgate.net
C=N stretch1653 researchgate.net
C=C stretch1464 researchgate.net
C-Cl stretch760 researchgate.net
C-Br stretch631 researchgate.net

Computational Chemistry and Quantum Mechanical Investigations of 2 Methyl 3 Phenyl 3h Imidazo 4,5 B Pyridine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and properties of molecules with high accuracy. scirp.org Hybrid functional methods like B3LYP are widely employed for their reliability in these calculations. scirp.orguctm.edu

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules in the imidazo[4,5-b]pyridine family, DFT calculations are used to refine bond lengths, bond angles, and dihedral angles.

Tautomerism is a significant phenomenon in heterocyclic compounds like imidazo[4,5-b]pyridines, which can exist in different isomeric forms that differ in the position of a hydrogen atom and a double bond. The 3H- and 1H-tautomers are often possible in this class of compounds.

DFT calculations are a powerful tool for predicting the relative stability of these tautomers. By optimizing the geometry of each possible tautomer and calculating their total electronic energies, the most stable form can be identified as the one with the lowest energy. The energy difference between tautomers provides a quantitative measure of their relative populations at equilibrium. While specific tautomeric stability studies for 2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine are not detailed in the provided context, this computational approach is standard for evaluating such preferences in related heterocyclic systems.

Molecular Orbital Theory Applications: HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small energy gap indicates high chemical reactivity and lower stability. irjweb.comresearchgate.net This gap is often used to characterize the bioactivity of molecules through intermolecular charge transfer. irjweb.com

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Imidazole (B134444) Derivatives
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Imidazole Derivative 1A-6.2967-1.80964.4871
Antipyrine Derivative A1-4.788-2.3392.449
Antipyrine Derivative A2-4.908-3.1091.799
Antipyrine Derivative A3-4.942-3.1011.841

Note: Data is illustrative of related heterocyclic systems and not specific to this compound. irjweb.comresearchgate.net

The analysis of FMOs also elucidates the potential for charge transfer within a molecule. irjweb.com An intramolecular charge transfer (ICT) typically occurs from an electron-donating part of the molecule to an electron-accepting part, facilitated by a π-conjugated system. beilstein-journals.org The HOMO is often localized on the electron-donor moiety, while the LUMO is localized on the electron-acceptor moiety. The HOMO-LUMO energy gap helps explain these charge transfer interactions. irjweb.com

For instance, in studies of 2-(4′-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine, a related compound, dual fluorescence is observed in protic solvents. researchgate.net The long-wavelength emission is attributed to the formation of a twisted intramolecular charge transfer (TICT) state, where the donor (dimethylaminophenyl group) and acceptor (imidazo[4,5-b]pyridine moiety) portions of the molecule are perpendicular to each other. researchgate.net

Global reactivity descriptors can be derived from the energies of the frontier orbitals to provide a more quantitative measure of a molecule's reactivity. These indices include chemical hardness (η) and softness (S).

Hardness (η): A measure of the resistance to charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. irjweb.com

Softness (S): The reciprocal of hardness. A molecule with a higher softness value is generally more reactive. irjweb.com

The general principle is that an increase in softness leads to an increase in chemical reactivity, while an increase in hardness corresponds to a decrease in chemical reactivity. irjweb.com DFT calculations are routinely used to compute these values and predict the reactivity of new compounds. scirp.orguctm.edu

Table 2: Representative Reactivity Indices for an Imidazole Derivative
ParameterValue
Hardness (η)2.2435
Softness (S)0.4457

Note: Data is illustrative of a related imidazole system and not specific to this compound. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. irjweb.com It helps in identifying the regions that are rich or deficient in electrons, thereby predicting the sites susceptible to electrophilic and nucleophilic attack. uctm.eduresearchgate.net

The MEP map is color-coded to represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and favorable for electrophilic attack (nucleophilic sites).

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and favorable for nucleophilic attack (electrophilic sites).

Green: Represents regions of neutral potential.

For imidazo[4,5-b]pyridine derivatives, the MEP map would be expected to show negative potential (red or yellow) around the nitrogen atoms of the imidazole and pyridine (B92270) rings due to the lone pairs of electrons, identifying them as primary sites for electrophilic interactions like protonation or coordination. The regions of positive potential (blue) would likely be located around the hydrogen atoms. This analysis is crucial for understanding intermolecular interactions and predicting the reactive behavior of the molecule. uctm.eduirjweb.com

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed understanding of the nature and prevalence of different intermolecular contacts can be achieved.

For derivatives of this compound, Hirshfeld surface analysis provides critical insights into the forces that govern their crystal packing. The analysis involves generating a three-dimensional Hirshfeld surface and a corresponding two-dimensional "fingerprint plot," which summarizes the intermolecular contacts.

In the case of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, a derivative of the core structure, Hirshfeld surface analysis reveals the dominant role of van der Waals interactions in the crystal packing. nih.gov The analysis indicates that the most significant contributions to the crystal packing are from H···H, H···C/C···H, and H···Br/Br···H interactions. nih.gov The absence of significant π–π stacking interactions is also a key finding from the shape-index of the Hirshfeld surface. nih.gov

A quantitative breakdown of the intermolecular contacts for this derivative is presented in the table below:

Interaction TypeContribution to Hirshfeld Surface (%)
H···H42.2
H···C/C···H23.1
H···Br/Br···H22.3

Similarly, for other derivatives such as 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine and 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, Hirshfeld surface analysis has been employed to identify the closest contacts between the active atoms of the compounds. uctm.edu This analysis is crucial for understanding the supramolecular assembly and the influence of different substituents on the crystal architecture.

The dnorm surface is particularly informative, where red spots highlight shorter intermolecular contacts, which are often associated with hydrogen bonding or other strong interactions. The blue regions represent longer contacts, and white areas indicate contacts around the van der Waals separation distance. The fingerprint plots, which plot the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de), provide a quantitative summary of these interactions. For instance, the H···H interactions are typically seen as a large, diffuse region in the fingerprint plot, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.gov

The detailed quantitative data derived from Hirshfeld surface analysis is instrumental in understanding structure-property relationships. By quantifying the intermolecular interactions, researchers can gain insights into the stability of the crystal lattice, which can influence physical properties such as melting point and solubility.

Exploration of Biological Activities and Molecular Mechanisms of 2 Methyl 3 Phenyl 3h Imidazo 4,5 B Pyridine and Its Analogues

Enzyme Target Identification and Inhibition Profiling

Analogues of 2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine have been systematically investigated for their ability to inhibit key enzymes involved in pathological processes. These studies have revealed potent and often selective inhibitory activities against several enzyme families, most notably protein kinases.

The imidazo[4,5-b]pyridine core is a recognized "hinge-binding" scaffold, enabling it to effectively target the ATP-binding site of various protein kinases. nih.gov This has led to the development of potent inhibitors for several kinase families crucial in cell signaling and proliferation.

Tyrosine Kinases: Derivatives of 3H-imidazo[4,5-b]pyridine have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase whose dysregulation is implicated in cancer. nih.gov The imidazolopyridine ring was specifically selected as a novel scaffold to bind to the hinge region of c-Met, leading to the development of compounds with excellent enzymatic and cellular activities. nih.gov

AKT (Protein Kinase B): A series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines were discovered as potent and selective ATP-independent inhibitors of Akt1. nih.gov X-ray crystallography confirmed that these inhibitors bind in a way that causes hydrophobic residues to occlude the ATP-binding cleft, preventing kinase activation. nih.gov These compounds effectively inhibit the phosphorylation of downstream targets both in vitro and in vivo. nih.gov

Aurora Kinases: The imidazo[4,5-b]pyridine scaffold has yielded potent inhibitors of Aurora kinases A, B, and C, which are key regulators of mitosis. One derivative, 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide, showed low nanomolar inhibition against these kinases. Optimization of this series led to dual FLT3/Aurora kinase inhibitors investigated as potential treatments for acute myeloid leukemia.

Other Kinases: Research has also demonstrated the activity of 3H-imidazo[4,5-b]pyridine derivatives against other kinases. A series of analogues were designed and synthesized as novel inhibitors of Mixed-lineage protein kinase 3 (MLK3), with several compounds exhibiting IC50 values in the single-digit nanomolar range. nih.gov Furthermore, the broader imidazopyridine class has been explored for its inhibitory potential against p21-activated kinase 4 (PAK4). nih.gov

Compound Analogue ClassTarget KinaseInhibitory Activity (IC50 / Kd)Mechanism of Action
3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-aminesAkt1Potent (Specific values proprietary)ATP-independent, occludes ATP binding cleft
Piperazinyl-3H-imidazo[4,5-b]pyridinesAurora-A42 nMATP-competitive
Piperazinyl-3H-imidazo[4,5-b]pyridinesAurora-B198 nMATP-competitive
Piperazinyl-3H-imidazo[4,5-b]pyridinesAurora-C227 nMATP-competitive
Substituted 3H-imidazo[4,5-b]pyridinesMLK36 - 14 nMATP-competitive
Imidazo[4,5-b]pyridine Derivativesc-MetPotent (Specific values proprietary)Hinge-binding, ATP-competitive

While the imidazo[4,5-b]pyridine scaffold has been explored for various antimicrobial applications, research has particularly focused on its potential to inhibit lumazine (B192210) synthase, an enzyme essential for riboflavin (B1680620) biosynthesis in microorganisms but absent in humans. nih.gov

In-silico docking studies of [1H,3H] imidazo[4,5-b]pyridine derivatives against the lumazine synthase from Mycobacterium tuberculosis revealed favorable interactions. nih.gov The modeling suggested that hydrogen bonding, hydrophobic interactions, and Van der Waals forces contribute to a stable enzyme-inhibitor complex, validating lumazine synthase as a promising target for developing anti-infective agents based on this scaffold. nih.govnih.gov While many heterocyclic compounds are known to inhibit Dihydrofolate Reductase (DHFR), specific studies detailing the DHFR inhibitory activity of this compound analogues are not prominent in the current literature.

Certain diaryl-substituted derivatives of 3H-imidazo[4,5-b]pyridine have been evaluated as anti-inflammatory agents through their inhibition of cyclooxygenase (COX) enzymes. smolecule.com The diaryl pharmacophore is a known feature of many selective COX-2 inhibitors.

A study of several 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrated inhibitory activity against both COX-1 and COX-2. Notably, some compounds exhibited preferential inhibition of COX-2. For instance, compound 3f (structure detailed in the source) showed a 2-fold selectivity for COX-2 over COX-1. smolecule.com Molecular docking studies of this compound within the COX-2 active site revealed a binding mode similar to that of the selective inhibitor celecoxib, supporting the in vitro findings. smolecule.com

Compound AnalogueCOX-1 IC50 (µmol/L)COX-2 IC50 (µmol/L)Selectivity Index (COX-1/COX-2)
Compound 3c43.114.13.06
Compound 3f21.89.22.37
Compound 3h39.219.32.03

The therapeutic potential of the imidazo[4,5-b]pyridine scaffold extends to other enzyme classes. This chemical group has been successfully used to develop both aromatase inhibitors and proton pump inhibitors (PPIs). mdpi.com

A prominent example is tenatoprazole, an imidazo[4,5-b]pyridine derivative that acts as a PPI by blocking the gastric H+/K+-ATPase, thereby reducing stomach acid production. mdpi.com The scaffold's utility has also been noted in the development of aromatase inhibitors, which are used in the treatment of hormone-sensitive breast cancer. mdpi.com

Receptor Ligand Binding and Modulation Studies

In addition to enzyme inhibition, imidazo[4,5-b]pyridine analogues have been designed to interact with specific neurotransmitter receptors in the central nervous system.

The imidazo[4,5-b]pyridine scaffold was first recognized for its bioactivity as a positive allosteric modulator (PAM) of the GABAA receptor, the main inhibitory neurotransmitter receptor in the brain. mdpi.com These compounds typically bind to the benzodiazepine (B76468) site at the interface between α and γ subunits of the receptor complex. nih.gov

Binding to this allosteric site does not open the chloride channel directly but enhances the effect of the endogenous ligand, GABA. This modulation increases the frequency of channel opening, leading to enhanced neuronal inhibition and resulting in anxiolytic and sedative effects. A key goal in modern research is to develop subtype-selective modulators. For example, compounds that are functionally selective for GABAA receptors containing α2 or α3 subunits over those with α1 subunits are sought after as potentially anxiolytic agents with reduced sedative side effects. nih.gov

Angiotensin II Receptor Antagonism

The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore in the development of antagonists for the angiotensin II (Ang II) type 1 (AT1) receptor. mdpi.com Compounds bearing this heterocyclic system have been identified as potent and orally active antihypertensive agents. nih.gov The antagonism of the AT1 receptor is a crucial mechanism for controlling blood pressure, as this receptor mediates the vasoconstrictive and salt-retaining effects of angiotensin II.

Research into related structures, such as imidazo[4,5-c]pyridin-4-one derivatives, has demonstrated their potent dual activity as both AT1 receptor antagonists and partial agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov This dual activity is of significant interest for the potential treatment of type 2 diabetes mellitus, which is often co-morbid with hypertension. nih.gov A series of these compounds exhibited robust AT1 antagonistic activity with IC50 values ranging from 0.49 to 94.1 nM. nih.gov

While direct studies on this compound are not extensively detailed in the available literature, the broader class of imidazo[4,5-b]pyridine derivatives has been a subject of quantitative structure-activity relationship (QSAR) studies to understand their antagonistic activity at the AT1 receptor. researchgate.netarkat-usa.org These studies underscore the therapeutic potential of this chemical class in cardiovascular diseases.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The exploration of the structure-activity relationships (SAR) of imidazo[4,5-b]pyridine analogues has been pivotal in optimizing their potency and selectivity as AT1 receptor antagonists. These studies involve systematic modifications of the core scaffold and its substituents to understand their impact on biological activity.

SAR studies have revealed that specific substitutions on the imidazo[4,5-b]pyridine ring system are critical for high-affinity binding to the AT1 receptor. For instance, in a series of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridin-4-ones derived from the structure of telmisartan, modifications at various positions led to a range of AT1 antagonistic activities. nih.gov

The following table summarizes the impact of certain structural modifications on the AT1 receptor binding affinity, as reported in a study on imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridin-4-one derivatives. nih.gov

Compound ScaffoldR1 SubstituentR2 SubstituentAT1 IC50 (nM)
Imidazo[4,5-b]pyridineMethylBiphenyl-tetrazole0.8
Imidazo[4,5-b]pyridinePropylBiphenyl-tetrazole0.49
Imidazo[4,5-c]pyridin-4-oneMethylBiphenyl-tetrazole1.1
Imidazo[4,5-c]pyridin-4-onePropylBiphenyl-tetrazole0.9
Imidazo[4,5-c]pyridin-4-oneIndaneBiphenyl-tetrazole94.1

Through extensive SAR and computational modeling, several key pharmacophoric features have been identified for high-affinity binding of imidazo[4,5-b]pyridine analogues to the AT1 receptor. These features represent the essential spatial and electronic arrangement of atoms or groups necessary for optimal interaction with the receptor.

A typical pharmacophore model for a non-peptide AT1 receptor antagonist includes:

An acidic group (often a tetrazole or carboxylic acid) to mimic the C-terminal carboxylate of angiotensin II.

A biphenyl (B1667301) scaffold that correctly positions the acidic group and another key substituent.

A heterocyclic core, in this case, the imidazo[4,5-b]pyridine, which interacts with the hydrophobic pockets of the receptor.

An alkyl group at a specific position on the heterocyclic core that can enhance binding affinity through hydrophobic interactions.

3D-QSAR studies on imidazo[4,5-b]pyridine derivatives have provided contour maps that highlight the regions where steric bulk and specific electrostatic properties are favorable or unfavorable for activity. nih.gov For AT1 receptor antagonism, these models have shown that bulky substituents are favored in certain regions, while electronegative groups are preferred in others, providing a detailed roadmap for the design of more potent analogues. nih.gov

Computational Biology Approaches to Mechanism of Action and Ligand-Target Interactions

Computational methods, including molecular docking and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are invaluable tools for elucidating the binding mechanisms of ligands and for assessing their drug-like properties.

Molecular docking simulations have been employed to predict the binding orientation of imidazo[4,5-b]pyridine derivatives within the active site of the AT1 receptor. nih.gov These studies provide insights into the specific amino acid residues that interact with the ligand, thereby stabilizing the ligand-receptor complex.

In a study involving a series of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridin-4-one derivatives, docking simulations revealed key interactions with the AT1 receptor. nih.gov For example, the biphenyl-tetrazole moiety, a common feature in many AT1 receptor blockers, was shown to form crucial interactions with specific residues in the binding pocket. The imidazo[4,5-b]pyridine core was found to occupy a hydrophobic region of the receptor, with substituents at the 2-position further enhancing these hydrophobic interactions. nih.gov

The following table summarizes some of the key predicted interactions between an imidazo[4,5-b]pyridine analogue and the AT1 receptor based on molecular docking studies. nih.gov

Ligand MoietyInteracting Residue(s) in AT1 ReceptorType of Interaction
Tetrazole groupLys199, His256Ionic interaction, Hydrogen bond
Biphenyl groupVal108, Ile288Hydrophobic interaction
Imidazo[4,5-b]pyridine coreTrp84, Leu112Hydrophobic interaction
2-Alkyl substituentTyr292, Phe182Hydrophobic interaction

These predictive models are instrumental in understanding the molecular basis of antagonism and in guiding the rational design of new analogues with improved affinity and selectivity.

In silico methods are widely used in the early stages of drug discovery to predict the ADME properties and druglikeness of novel compounds. These predictions help in prioritizing candidates with a higher probability of success in later stages of development. For imidazo[4,5-b]pyridine derivatives, computational tools can estimate a range of physicochemical and pharmacokinetic parameters.

Key druglikeness and ADME parameters that are often evaluated in silico include:

Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Aqueous Solubility: Adequate solubility is crucial for absorption and distribution.

Human Intestinal Absorption (HIA): This parameter predicts the extent of absorption from the gastrointestinal tract.

Blood-Brain Barrier (BBB) Penetration: Predicts the likelihood of a compound crossing into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions through the inhibition of key metabolic enzymes.

The following table provides a hypothetical example of in silico predicted ADME properties for a generic this compound analogue, based on typical values for similar heterocyclic compounds.

PropertyPredicted Value/Classification
Molecular Weight< 500 g/mol
logP2.0 - 4.0
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Lipinski's Rule Violations0
TPSA~40 Ų
Aqueous SolubilityModerately soluble
Human Intestinal AbsorptionHigh
BBB PenetrationLow to moderate
CYP2D6 InhibitionNon-inhibitor

These in silico predictions, while not a substitute for experimental validation, are crucial for the early-stage filtering of large compound libraries and for guiding the optimization of lead compounds towards a more favorable druglike profile.

Strategic Derivatization and Analog Design for Enhanced Academic Research Utility

Rational Design and Synthesis of Novel Analogues as Mechanistic Probes

The rational design of analogues based on the imidazo[4,5-b]pyridine scaffold is a cornerstone for developing precise mechanistic probes. This process often begins with computational methods, such as molecular docking and homology modeling, to predict how potential derivatives will bind to a specific biological target. For instance, in the development of inhibitors for Mixed-lineage protein kinase 3 (MLK3), a target implicated in cancers and neurodegenerative diseases, a homology model of the MLK3 active site was used to guide the design of a series of 3H-imidazo[4,5-b]pyridine derivatives. nih.gov This computational assessment of binding patterns and affinities allowed for the prioritization of specific synthetic targets. nih.gov

The synthesis of these rationally designed analogues involves a variety of chemical strategies to modify the core scaffold at key positions. Common synthetic routes include the condensation of 2,3-diaminopyridine (B105623) with appropriate carboxylic acids or aldehydes. mdpi.com Further derivatization enables the exploration of chemical space and the fine-tuning of a compound's properties.

Key synthetic strategies for generating diverse analogues include:

N-Alkylation: The nitrogen at the 3-position of the imidazole (B134444) ring is a common site for modification. Alkylation reactions using reagents like allyl bromide or propargyl bromide under phase-transfer catalysis conditions have been employed to introduce new substituents at this position, creating libraries of N-substituted imidazo[4,5-b]pyridines for screening. uctm.edu

Suzuki-Miyaura Coupling: This cross-coupling reaction is instrumental in introducing aryl or heteroaryl groups at specific positions on the pyridine (B92270) ring, which is crucial for modulating target affinity and selectivity. tandfonline.com

Amidation: The formation of amide bonds allows for the introduction of a wide range of functional groups, which can form key hydrogen bond interactions within a target's binding site, often leading to enhanced potency. tandfonline.comsemanticscholar.org

Reductive Cyclization: One-step synthesis of 3H-imidazo[4,5-b]pyridines can be achieved through the reductive cyclization of 2-nitro-3-aminopyridine with various aldehydes, providing an efficient route to diverse 2-substituted analogues. mdpi.com

These synthetic approaches have been successfully used to create mechanistic probes like the series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines, which were designed to investigate the ATP-independent inhibition of the Akt kinase. nih.gov

Development of Advanced Chemical Tools for Biological Pathway Interrogation

Derivatives of 2-methyl-3-phenyl-3H-imidazo[4,5-b]pyridine have been developed into advanced chemical tools for the precise interrogation of biological signaling pathways. These compounds act as molecular probes, often as inhibitors, that allow researchers to dissect the function of a specific protein within a complex cellular network.

A prominent example is the development of selective, ATP-independent Akt inhibitors based on the 3-phenyl-3H-imidazo[4,5-b]pyridine scaffold. nih.gov The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP. The development of ATP-independent inhibitors provided a novel tool to study Akt function without competing with high intracellular ATP concentrations. nih.gov X-ray crystallography confirmed that these inhibitors bind in a way that forces the ATP binding cleft into a conformation that prevents ATP from binding. nih.gov These compounds have been used to effectively inhibit Akt activation and its downstream targets both in vitro and in vivo, enabling a deeper understanding of the consequences of Akt inhibition through a non-traditional mechanism. nih.gov

Similarly, potent inhibitors of MLK3 and the mammalian target of rapamycin (B549165) (mTOR) have been developed from the imidazo[4,5-b]pyridine core. nih.govresearchgate.net

MLK3 Inhibitors: By inhibiting MLK3, these compounds serve as chemical tools to explore the kinase's role in signaling pathways related to cancer and neurodegeneration. nih.gov

mTOR Inhibitors: The development of selective mTOR inhibitors allows for the specific interrogation of the mTORC1 and mTORC2 signaling complexes, helping to distinguish their functions from those of other related kinases like PI3Kα. researchgate.net

The use of these specific and potent chemical probes is invaluable for validating biological targets and elucidating the intricate connections within cellular signaling pathways.

Future Perspectives and Emerging Research Avenues for 2 Methyl 3 Phenyl 3h Imidazo 4,5 B Pyridine

Exploration of Untapped Biological Targets and Signaling Pathways

The therapeutic potential of imidazo[4,5-b]pyridine derivatives has been demonstrated across various diseases, primarily due to their ability to modulate the activity of key proteins in cellular signaling pathways. nih.gov While significant research has focused on their role as kinase inhibitors, future investigations are poised to explore a broader range of biological targets.

Derivatives of the imidazo[4,5-b]pyridine scaffold have shown potent inhibitory activity against several kinases, which are crucial regulators of cell signaling. nih.gov For instance, they have been investigated as inhibitors of Aurora A kinase, Mixed-Lineage Kinase 3 (MLK3), and c-Met kinase, all of which are implicated in cancer progression. nih.govnih.govnih.gov Furthermore, specific derivatives have been identified as ATP-independent inhibitors of Akt (Protein Kinase B), a key node in the PI3K/Akt signaling pathway that is frequently hyperactivated in cancer. nih.govresearchgate.net The discovery of potent and selective inhibitors for the Bromodomain and Extra-Terminal (BET) proteins has also opened avenues for the management of neuropathic pain by reducing neuroinflammation. acs.org

The structural resemblance to purines suggests that these compounds could interact with a wide array of proteins that recognize purine-based ligands. osi.lv Future research could focus on less-explored target families, such as:

Epigenetic Modifiers: Beyond BET proteins, other epigenetic targets like histone methyltransferases, demethylases, and acetyltransferases could be explored.

G-Protein Coupled Receptors (GPCRs): Given their diverse signaling roles, GPCRs represent a vast and largely untapped area for imidazo[4,5-b]pyridine derivatives.

Ion Channels: Modulators of ion channels are crucial in various physiological processes, and this target class remains underexplored for this scaffold.

Metabolic Enzymes: Targeting enzymes involved in metabolic pathways that are dysregulated in diseases like cancer and diabetes is a promising strategy. For example, some derivatives have been studied for their potential in targeting methionyl-tRNA synthetase in pathogens like Trypanosoma brucei. nih.gov

The table below summarizes some of the known and potential biological targets for imidazo[4,5-b]pyridine derivatives.

Target ClassSpecific ExampleAssociated Disease/PathwayReference(s)
Kinases Aurora A KinaseCancer nih.gov
Akt (ATP-independent)Cancer (PI3K/Akt Pathway) nih.govresearchgate.net
c-MetCancer nih.gov
Mixed-Lineage Kinase 3 (MLK3)Cancer, Neurodegeneration nih.gov
Epigenetic Bromodomain and Extra-Terminal (BET) ProteinsNeuropathic Pain, Inflammation acs.org
Enzymes Methionyl-tRNA synthetaseAfrican Trypanosomiasis nih.gov
Cyclooxygenase (COX-1/COX-2)Inflammation nih.gov

Integration with Advanced Computational Methodologies in Accelerating Research

Advanced computational methodologies are becoming indispensable in modern drug discovery, enabling faster and more cost-effective identification and optimization of lead compounds. For 2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine and its analogs, these tools are crucial for elucidating structure-activity relationships (SAR) and predicting pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to imidazo[4,5-b]pyridine derivatives. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to understand the structural requirements for Aurora A kinase inhibition. nih.gov These models help in designing new analogs with potentially improved potency. Similarly, QSAR models utilizing techniques like genetic algorithm-multiple linear regression (GA-MLR) and backpropagation artificial neural network (BP-ANN) have been developed to predict the anticancer potency of these derivatives. benthamdirect.com

Molecular docking is another powerful tool used to predict the binding modes of these compounds within the active sites of their target proteins. Docking studies have been instrumental in understanding the interactions of imidazo[4,5-b]pyridine derivatives with the active sites of MLK3 and COX-2 enzymes, guiding the design of more potent and selective inhibitors. nih.govnih.gov These simulations, combined with homology modeling for targets where the crystal structure is unavailable, provide critical insights into the molecular basis of inhibition. nih.gov

Density Functional Theory (DFT) computations are employed to investigate the electronic properties of these molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are important for understanding intermolecular interactions and reactivity. uctm.edumdpi.com

The integration of these computational approaches can significantly accelerate the research and development pipeline for novel this compound-based therapeutics.

Computational MethodApplicationKey InsightsReference(s)
3D-QSAR (CoMFA/CoMSIA) Modeling Aurora A kinase inhibitorsIdentified key structural requirements for activity nih.gov
QSAR (GA-MLR/BP-ANN) Predicting anticancer potencyDevelopment of predictive models for toxicity and efficacy benthamdirect.com
Molecular Docking Investigating binding modes with MLK3 and COX-2Understanding protein-ligand interactions to guide inhibitor design nih.govnih.gov
Density Functional Theory (DFT) Analyzing electronic properties and reactivityCalculation of HOMO-LUMO gaps and investigation of reactive sites uctm.edumdpi.com

Development of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of the imidazo[4,5-b]pyridine core and its derivatives is a key area of ongoing research, with a focus on developing more efficient, regioselective, and environmentally friendly methods.

A variety of synthetic strategies have been reported. A facile and regioselective method involves the palladium-catalyzed amidation of 2-chloro-3-amino-pyridines with primary amides, followed by in situ cyclization. organic-chemistry.org This approach provides quick access to N1-substituted products, which were previously challenging to synthesize. organic-chemistry.org

Other methods include:

Microwave-assisted synthesis , which often leads to reduced reaction times and higher yields compared to conventional heating methods. eurjchem.com

One-pot, three-component reactions using catalysts like phosphoric acid in green solvents such as glycerol (B35011), offering an eco-friendly approach to synthesizing complex derivatives. researchgate.net

Tandem reactions starting from 2-chloro-3-nitropyridine (B167233) in an aqueous medium, which simplifies the process by combining multiple steps into a single operation. acs.org

Phase-transfer catalysis (PTC) , which has been effectively used for the alkylation of the imidazo[4,5-b]pyridine core. uctm.edu

The development of novel catalytic systems is also a major focus. Heterogeneous catalysts, such as Al³⁺-exchanged K10 montmorillonite (B579905) clay, have been utilized for their reusability and efficiency in intramolecular cyclization reactions. nih.gov The choice of catalyst and ligand is crucial for the success of cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions, which are used to introduce further diversity into the imidazo[4,5-b]pyridine scaffold. osi.lv

The table below highlights some of the synthetic methodologies employed for imidazo[4,5-b]pyridine derivatives.

Synthetic MethodologyKey FeaturesCatalyst/Reagent ExamplesReference(s)
Palladium-Catalyzed Amidation Regioselective synthesis of N1-substituted productsPd catalysts with ligands like Me₄tBu-XPhos organic-chemistry.org
Microwave-Assisted Synthesis Reduced reaction times, higher yieldsSilica gel support nih.gov
One-Pot Three-Component Reaction Eco-friendly, efficientPhosphoric acid in glycerol researchgate.net
Tandem Reaction Simplified procedure, fewer purification stepsZn, HCl acs.org
Phase-Transfer Catalysis Efficient alkylationTetra-n-butylammonium bromide (TBAB) uctm.edu
Heterogeneous Catalysis Reusable catalyst, good yieldsAl³⁺-K10 montmorillonite clay nih.gov

Potential for Design of Molecular Probes for Disease Mechanisms

A molecular probe is a specialized molecule used to study the properties of other molecules or structures. Given their demonstrated potency and selectivity for specific biological targets, derivatives of this compound are excellent candidates for development into molecular probes.

These probes could be used to:

Investigate signaling pathways: A highly selective inhibitor of a specific kinase, for example, can be used to elucidate the downstream effects of that kinase in a cellular context, helping to unravel complex signaling networks. The potent and selective BET inhibitors derived from this scaffold are a prime example of this potential. acs.org

Validate drug targets: Molecular probes can help confirm the role of a particular protein in a disease process. If a selective probe modulates a disease phenotype in a cellular or animal model, it provides strong evidence for the validity of that protein as a therapeutic target.

Image biological processes: By attaching a fluorescent tag or a radiolabel to a selective imidazo[4,5-b]pyridine derivative, it may be possible to visualize the location and concentration of its target protein within cells or tissues.

The development of such probes requires a deep understanding of the structure-activity relationship to ensure high affinity and selectivity for the target of interest while minimizing off-target effects. The versatility of the imidazo[4,5-b]pyridine scaffold, combined with the advanced synthetic and computational tools available, provides a robust platform for the rational design of such sophisticated molecular tools to further our understanding of disease mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.